1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride
Overview
Description
“1-(3,4-Difluorophenoxy)butan-2-amine hydrochloride” is also known as 2-Amino-4-(3,4-difluorophenoxy)butylamine hydrochloride, DFPM HCl, or DFPBA.HCl. It is a chemical compound with the molecular formula C10H15ClF2NO .
Molecular Structure Analysis
The molecular weight of this compound is 237.67 . The InChI code is not available in the search results.Scientific Research Applications
Chemical Synthesis and Derivative Studies
Research has explored the synthesis of various chemical compounds and their potential applications in different fields. For instance, the study of butan-1-amine derivatives has shown increased cytotoxicity against certain cell lines, suggesting potential applications in cancer research. This includes the synthesis of compounds through amide bond formation and their subsequent evaluation using cellular assays, indicating the role of these derivatives in inhibiting enzymes that regulate cellular apoptosis (Chiang et al., 2009).
Material Science and Engineering
In the field of material science, the synthesis and characterization of butyrate and 1,3-dioxane derivatives have been conducted. These studies provide insights into the structural properties of these compounds, which could have implications for material design and engineering (Jebas et al., 2013).
Photophysical Properties and Self-Assembly Behaviors
Polyfluorene derivatives with primary amine groups have been synthesized, demonstrating unique photophysical properties and self-assembly behaviors. These characteristics are essential for applications in optoelectronics and nanotechnology, where molecular ordering and device fabrication play crucial roles (Guo et al., 2009).
Biocatalysis and Enantioselective Synthesis
The use of amine dehydrogenases for the biocatalytic synthesis of short chiral alkyl amines and amino alcohols highlights the potential of enzymatic methods in producing optically active molecules. This approach is particularly relevant for the pharmaceutical industry, where the demand for chiral amines as precursors to active pharmaceutical ingredients is high (Ducrot et al., 2021).
Asymmetric Catalysis
N-tert-Butanesulfinyl imines have been identified as versatile intermediates for the asymmetric synthesis of amines. Their application in synthesizing a wide range of highly enantioenriched amines, including amino acids and amino alcohols, showcases their significance in asymmetric catalysis and synthesis (Ellman et al., 2002).
properties
IUPAC Name |
1-(3,4-difluorophenoxy)butan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2NO.ClH/c1-2-7(13)6-14-8-3-4-9(11)10(12)5-8;/h3-5,7H,2,6,13H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVZSKNDAWRHPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=C(C=C1)F)F)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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